2-6-8-Trichloropurine ammonium

Description

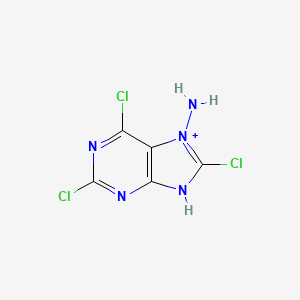

2-6-8-Trichloropurine ammonium is a purine derivative characterized by three chlorine atoms at positions 2, 6, and 8 of the purine ring and an ammonium group.

Properties

Molecular Formula |

C5H3Cl3N5+ |

|---|---|

Molecular Weight |

239.5 g/mol |

IUPAC Name |

2,6,8-trichloro-9H-purin-7-ium-7-amine |

InChI |

InChI=1S/C5H2Cl3N5/c6-2-1-3(11-4(7)10-2)12-5(8)13(1)9/h9H2/p+1 |

InChI Key |

ABJYLIBHSGRLGO-UHFFFAOYSA-O |

Canonical SMILES |

C12=C(NC(=[N+]1N)Cl)N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Purine Derivatives

The primary synthetic route to 2,6,8-trichloropurine involves the chlorination of purine or purine derivatives using chlorine gas or other chlorinating agents under controlled conditions. This method selectively introduces chlorine atoms at the 2, 6, and 8 positions of the purine ring, yielding the trichlorinated product.

-

- Purine is dissolved in an appropriate solvent such as acetonitrile.

- Chlorine gas is bubbled through the solution under controlled temperature and pH to achieve selective chlorination.

- The reaction mixture is then neutralized and purified to isolate the 2,6,8-trichloropurine.

Amination to Form the Ammonium Salt

The ammonium salt of 2,6,8-trichloropurine is typically prepared by treating the trichloropurine with ammonia under specific conditions:

-

- 2,6,8-Trichloropurine is suspended in acetonitrile.

- The autoclave is flushed with ammonia gas and then charged with ammonia under pressure.

- The mixture is heated to facilitate substitution of chlorine atoms by amino groups, forming the ammonium salt.

- This method can yield mono- and diamino derivatives, with higher temperatures and longer reaction times favoring diamination.

Reaction Conditions and Yields

The preparation of 2,6,8-trichloropurine ammonium involves several critical parameters affecting yield and purity:

Mechanistic Insights

- The chlorination selectively targets the 2, 6, and 8 positions on the purine ring due to their electronic environment, allowing for controlled substitution.

- Amination proceeds via nucleophilic substitution of chlorine atoms by ammonia.

- Under mild conditions, only mono-amino substitution may occur, while forcing conditions promote diamination.

- The electron-withdrawing chlorine atoms influence the reactivity of the purine ring, affecting substitution rates and product distribution.

Purification and Characterization

- After reaction completion, the mixture is typically neutralized and cooled to precipitate the product.

- Recrystallization from water, ethanol, or aqueous ammonia solutions is commonly used to purify the ammonium salt.

- Analytical data such as melting points, elemental analysis, and spectroscopic methods confirm the identity and purity of the compound.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Product Form | Advantages | Limitations |

|---|---|---|---|---|

| Chlorination with Cl2 | Purine + Cl2 gas, acetonitrile, controlled pH | 2,6,8-Trichloropurine | Selective chlorination | Requires handling of chlorine gas |

| Ammonolysis in iPrOH | 2,6,8-Trichloropurine + NH3 in iPrOH, rt, 24h | Mono-/diamino derivatives | Mild conditions | Low yield, by-product formation |

| Ammonia gas in phenol | 2,6,8-Trichloropurine + NH3 gas, 140°C, 4h | Diamino ammonium salt | High yield diamination | High temperature, specialized setup |

| Autoclave ammoniation | 2,6,8-Trichloropurine + NH3 gas, acetonitrile, pressure, heat | Ammonium salt derivatives | Controlled reaction | Requires autoclave and pressure control |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2, 6, and 8 undergo nucleophilic substitution under controlled conditions. Reactivity varies depending on the position and nucleophile used:

Ammonolysis

Treatment with ammonia in isopropanol at 0°C leads to substitution at the C8 chlorine atom:

This reaction yields 18% of the desired product, with competing by-product formation (e.g., 6-amino-2,8-dichloro-9-(tetrahydropyran-2-yl)purine) due to incomplete selectivity .

Reactions with Alcohols and Thiols

-

Methoxy substitution : Using potassium tert-butoxide in methanol at 60°C for 10 hours replaces C8-Cl with methoxy (73% yield) .

-

Methylthio substitution : Sodium methanethiolate in isopropanol at 45°C for 2.5 hours achieves 96% yield .

Amination

-

Dimethylamine : Reaction in methanol at room temperature yields 83% substitution at C8 .

-

Allylamine : Heating to 60°C for 10 hours results in 58% yield .

Regioselectivity in Substitution

The C8 position is more reactive toward nucleophiles compared to C2 and C6. This is attributed to steric and electronic effects:

| Position | Reactivity | Example Reaction | Yield |

|---|---|---|---|

| C8 | High | Substitution with morpholine | 83% |

| C6 | Moderate | THP group hydrolysis | 62–83% |

| C2 | Low | Requires harsher conditions (e.g., microwave irradiation) | 57–79% |

Competing Pathways in Halogenation

Attempts to introduce iodine or bromine at C8 via lithiation (LDA, THF, −78°C) followed by halogen donors (I₂, CBr₄) result in mixtures. For example:

Hydrolysis and By-Product Formation

Hydrolysis of 2,6,8-trichloropurine ammonium in acetic acid at 120°C for 1.5 days produces 8-oxokinetin via C8-Cl hydrolysis . Competing side reactions include:

-

Partial dechlorination at C6.

-

Formation of dimeric species under prolonged heating.

Key Derivatives Synthesized

Microwave-Assisted Reactions

Microwave irradiation improves yields in alkylation reactions. For example, N9-alkylation with 1-bromo-3-chloropropane in DMSO/K₂CO₃ achieves 79% yield under microwave conditions .

Mechanistic Insights

The compound’s reactivity is governed by:

-

Electrophilicity of chlorine atoms due to electron-withdrawing effects of adjacent substituents.

-

Steric hindrance at C2 and C6, which limits accessibility to nucleophiles.

-

Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to protic solvents .

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

2-6-8-Trichloropurine ammonium has been investigated for its potential as an antiviral agent. Its mechanism involves the inhibition of purine metabolism, which is crucial for viral replication. Research indicates that compounds similar to 2-6-8-Trichloropurine can effectively inhibit viruses such as HIV and hepatitis B and C by disrupting their nucleic acid synthesis pathways .

Cancer Research

In cancer research, this compound is studied for its ability to interfere with cellular processes that lead to abnormal cell proliferation. The structural similarities to other purines allow it to act as a nucleoside analog, potentially leading to the development of chemotherapeutic agents .

Organic Synthesis

Reagent in Organic Reactions

this compound serves as a valuable reagent in organic synthesis. It is utilized in various reactions, including nucleophilic substitutions and rearrangements, which facilitate the formation of complex organic molecules. The compound's chlorinated structure makes it an effective electrophile in synthetic pathways .

Case Study 1: Antiviral Activity

A study focused on the synthesis of nucleoside analogs derived from 2-6-8-Trichloropurine showed promising results against HIV. The derivatives demonstrated significant antiviral activity, indicating that modifications to the trichloropurine structure can enhance efficacy against viral targets .

Case Study 2: Cancer Treatment

Research involving the application of 2-6-8-Trichloropurine in cancer cell lines revealed that it could inhibit cell growth and induce apoptosis in certain types of cancer cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Antiviral Research | Inhibits purine metabolism; potential against HIV, HBV, HCV | Nucleoside analogs |

| Cancer Therapy | Disrupts cell proliferation; induces apoptosis in cancer cells | Trichloropurine derivatives |

| Organic Synthesis | Acts as a reagent for nucleophilic substitutions and rearrangements | Various purine derivatives |

Mechanism of Action

The mechanism of action of 2-6-8-Trichloropurine ammonium involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it can interact with DNA, leading to changes in gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-6-8-Trichloropurine ammonium with structurally related purine derivatives, based on available evidence:

*Estimated based on analogs like 2-amino-6-chloropurine .

Key Findings:

Substituent Effects: Chlorination: Increasing chlorine substitution (e.g., 2-amino-6-chloropurine vs. This is critical in medicinal chemistry for tuning drug metabolism . Ammonium Group: Unlike neutral purines (e.g., 2-amino-6-chloropurine), the ammonium group in this compound increases solubility in aqueous environments, mimicking quaternary ammonium compounds (e.g., glycopyrronium) that target ion channels or receptors .

Synthetic Pathways: 2-Amino-6-chloropurine is synthesized via nucleophilic substitution of 2,6-dichloropurine with ammonia . For this compound, additional chlorination at position 8 would require aggressive halogenation conditions (e.g., Cl₂ gas or PCl₅), followed by ammonium ion introduction via alkylation or ion exchange.

Biological Relevance: Chlorinated purines are often used as prodrugs or enzyme inhibitors. For example, 2-amino-6-chloropurine derivatives are precursors for radiolabeled tracers in PET imaging . The ammonium group in this compound may facilitate binding to negatively charged biological targets, such as DNA or ATP-binding proteins.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-6-8-Trichloropurine ammonium, and how can regioselectivity be controlled during alkylation?

- Methodological Answer : Synthesis typically involves alkylation of purine precursors. For example, alkylating 2-amino-6-chloropurine with bromoacetaldehyde diethyl acetal under controlled conditions can yield 9-alkylated products. Regioselectivity (N7 vs. N9 substitution) is influenced by reaction conditions, such as using solid-supported scavengers like alumina/H+ pads to isolate N9 regioisomers selectively. Temperature and solvent polarity also play critical roles in directing substitution .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the tautomeric forms and purity of chlorinated purine derivatives?

- Methodological Answer : Vibrational spectroscopy (e.g., FT-IR, Raman) combined with quantum chemical calculations (DFT) can identify tautomeric equilibria in 2-amino-6-chloropurine derivatives. High-performance liquid chromatography (HPLC) with UV detection is effective for purity assessment, while mass spectrometry (ESI-MS) confirms molecular weight. For crystalline derivatives, X-ray diffraction provides definitive structural validation .

Q. How should researchers document experimental conditions to ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow ICMJE guidelines: record reagent purities (e.g., ≥97%), solvent grades, reaction temperatures, and purification methods (e.g., column chromatography with silica gel or alumina). Include batch numbers for commercial reagents and specify storage conditions (e.g., inert atmosphere for moisture-sensitive intermediates). Detailed protocols for scavenging agents (e.g., AG/Dowex-50W-X8 resin) must be included to address variability in regioisomer yields .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stability of this compound under varying pH or temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as hydrolysis or thermal decomposition. Parameters like Gibbs free energy and activation barriers help predict dominant products. Molecular dynamics simulations can assess solvent effects, while pKa predictions (via COSMO-RS) guide pH-dependent stability. Validate models with experimental data from kinetic studies or in-situ spectroscopy .

Q. What strategies resolve contradictions in reaction yields when using different scavenging agents or catalysts during synthesis?

- Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables affecting yields. For example, compare alumina/H+ pads vs. AG/Dowex-50W-X8 resin in scavenging byproducts. Use LC-MS to track intermediate species and identify competing pathways. Kinetic profiling (e.g., via stopped-flow NMR) clarifies time-dependent selectivity. Cross-reference results with literature on analogous purine alkylations to identify trends .

Q. How can researchers differentiate between N7- and N9-alkylated isomers of this compound, and what analytical tools are most effective?

- Methodological Answer : Nuclear Overhauser Effect (NOE) in NMR spectroscopy can distinguish N7 vs. N9 substitution by analyzing spatial proximity of protons. For non-crystalline samples, High-Resolution Mass Spectrometry (HRMS) with tandem MS/MS fragments provides structural clues. X-ray crystallography remains the gold standard for unambiguous assignment. Computational NMR chemical shift predictions (e.g., using ACD/Labs) supplement experimental data .

Data Contradiction Analysis

- Example : Discrepancies in reported regioselectivity (N7 vs. N9 alkylation) may arise from differences in solvent polarity or scavenger efficiency. To address this, replicate experiments under standardized conditions (e.g., dry DMF at 60°C) and employ control reactions with known regioisomers. Cross-validate using multiple characterization techniques (e.g., NMR, HPLC, and DFT) to rule out analytical artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.